molecular formula C13H15ClN4O3S B2725979 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole CAS No. 1436193-43-9

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole

Cat. No.: B2725979
CAS No.: 1436193-43-9
M. Wt: 342.8
InChI Key: JYMAXYWBOOFPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole is a complex organic compound with a molecular formula of C13H15ClN4O3S This compound is notable for its unique structure, which includes a chloropyridinyl group, a sulfonylpiperazinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 6-chloropyridine.

    Sulfonylation: The 6-chloropyridine is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 6-chloropyridin-3-ylsulfonyl chloride.

    Piperazine Coupling: The sulfonyl chloride intermediate is reacted with piperazine to form the sulfonylpiperazinyl intermediate.

    Oxazole Formation: Finally, the sulfonylpiperazinyl intermediate is coupled with an oxazole precursor under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonylpiperazinyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloropyridinyl group may enhance binding affinity and specificity, while the oxazole ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridin-3-ylsulfonylpiperazine: Lacks the oxazole ring, which may affect its reactivity and biological activity.

    3-(Pyridin-3-ylsulfonyl)piperazine: Similar structure but without the chlorine atom, potentially altering its chemical properties.

    1-(6-Chloropyridin-3-yl)piperazine: Does not contain the sulfonyl group, which may impact its interactions with biological targets.

Uniqueness

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the oxazole ring, chloropyridinyl group, and sulfonylpiperazinyl group makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c14-13-2-1-12(9-15-13)22(19,20)18-6-4-17(5-7-18)10-11-3-8-21-16-11/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMAXYWBOOFPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NOC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.